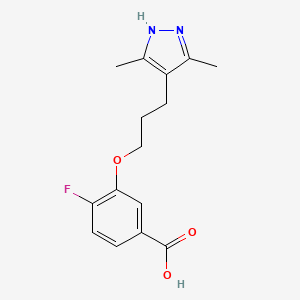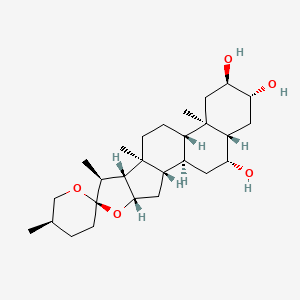
Ald-PEG4-NHS ester
Descripción general
Descripción
Ald-PEG4-NHS ester is a versatile compound used in various scientific and industrial applications. It is a polyethylene glycol (PEG) linker containing an aldehyde group and an N-hydroxysuccinimide (NHS) ester. This compound is known for its ability to react with primary amines, making it useful for bioconjugation and pegylation processes .
Mecanismo De Acción
Target of Action
Ald-PEG4-NHS ester, also known as Ald-Ph-PEG4-NHS ester, is a PEG linker that primarily targets NH2-containing molecules . The compound is highly reactive with these molecules, making it a versatile tool in bioconjugation .
Mode of Action
The compound contains a benzaldehyde moiety and an NHS ester. The benzaldehyde moiety can react with aminooxy-containing molecules . The NHS ester, on the other hand, is very reactive with NH2-containing molecules . This allows the compound to form covalent bonds with these targets, facilitating the attachment of other molecules or groups.
Pharmacokinetics
It’s known that the peg4 spacer in the compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of covalent bonds with NH2-containing molecules . This facilitates the attachment of other molecules or groups, which can be useful in various applications, including the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, DMSO, DCM, and DMF suggests that the choice of solvent can impact its reactivity. Additionally, the compound is typically stored at -20°C , indicating that temperature may also affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Ald-PEG4-NHS ester plays a significant role in biochemical reactions. It contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .
Cellular Effects
The effects of this compound on cells are primarily due to its role in pegylation. By attaching PEG chains to biomolecules, this compound can enhance the stability and solubility of these molecules . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is specific and efficient to primary amines, which occur in proteins at the N-terminus and the side chain of lysine (K) residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s important to prepare stock solutions immediately before use .
Metabolic Pathways
This compound is involved in the metabolic pathway of pegylation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility. The PEG4 spacer in this compound increases the solubility of compounds in aqueous media , which could affect its localization or accumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ald-PEG4-NHS ester involves the reaction of polyethylene glycol with an aldehyde group and an N-hydroxysuccinimide ester. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a suitable activating agent, such as carbonyldiimidazole (CDI), to introduce reactive groups.
Introduction of Aldehyde Group: The activated polyethylene glycol is then reacted with an aldehyde-containing compound to introduce the aldehyde group.
Formation of NHS Ester: Finally, the aldehyde-functionalized polyethylene glycol is reacted with N-hydroxysuccinimide to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ald-PEG4-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Bio-orthogonal Reactions: The aldehyde group can participate in bio-orthogonal reactions, such as oxime ligation, with aminooxy-containing molecules
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Aminooxy Compounds: React with the aldehyde group in bio-orthogonal reactions.
Reaction Conditions: Typically carried out at pH 7-9 and room temperature
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Oxime Bonds: Formed from the reaction of the aldehyde group with aminooxy compounds
Aplicaciones Científicas De Investigación
Ald-PEG4-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach biomolecules, such as proteins and antibodies, to surfaces or other molecules.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Protein Pegylation: Enhances the stability, solubility, and pharmacokinetic properties of proteins by attaching polyethylene glycol chains
Comparación Con Compuestos Similares
Ald-PEG4-NHS ester is unique due to its dual functionality, containing both an aldehyde group and an NHS ester. Similar compounds include:
DBCO-PEG4-NHS Ester: Contains a dibenzylcyclooctyne (DBCO) group instead of an aldehyde group, used for copper-free click chemistry.
Azido-PEG4-NHS Ester: Contains an azide group instead of an aldehyde group, used for click chemistry reactions
These similar compounds offer different functionalities for specific applications, but this compound stands out for its versatility in bioconjugation and pegylation processes.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDNMPGNAZKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)


![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)







![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)
